molecular formula C9H12O4 B094758 Aspyrone CAS No. 17398-00-4

Aspyrone

Cat. No.: B094758
CAS No.: 17398-00-4
M. Wt: 184.19 g/mol
InChI Key: RCAULRNMJFUWRP-HETMPLHPSA-N
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Description

Aspyrone is a polyketide fungal metabolite isolated from the fungus Aspergillus melleus. It has been found to exhibit nematicidal activity, particularly against the plant-parasitic nematode Pratylenchus penetrans . This compound’s unique structure and biological activities have made it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aspyrone can be synthesized through a series of chemical reactions involving the highly diastereoselective addition of tetrahydropyranone enolate to 2-tosyloxy-aldehyde, followed by the in situ formation of an epoxide . This method allows for the production of optically pure this compound.

Industrial Production Methods

Industrial production of this compound involves the cultivation of Aspergillus melleus under controlled conditions. The compound is then isolated from the culture filtrate through various extraction and purification techniques .

Chemical Reactions Analysis

Types of Reactions

Aspyrone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities .

Comparison with Similar Compounds

Aspyrone is unique among polyketide fungal metabolites due to its specific structure and biological activities. Similar compounds include:

Properties

IUPAC Name

(2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-4-7(10)3-6(9(11)13-4)8-5(2)12-8/h3-5,7-8,10H,1-2H3/t4-,5+,7+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAULRNMJFUWRP-HETMPLHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C=C(C(=O)O1)C2C(O2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C=C(C(=O)O1)[C@H]2[C@@H](O2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169737
Record name Aspyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17398-00-4
Record name Aspyrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017398004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aspyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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